molecular formula C10H12O4 B12123416 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid

3-(2-Hydroxy-3-methoxyphenyl)propanoic acid

Cat. No.: B12123416
M. Wt: 196.20 g/mol
InChI Key: UIZJAJLWHZFNRX-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-3-methoxyphenyl)propanoic acid is an organic compound characterized by a phenyl ring substituted with a hydroxy group at the second position and a methoxy group at the third position, attached to a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 2-hydroxy-3-methoxybenzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes aldol condensation with malonic acid in the presence of a base, such as sodium hydroxide, to form the corresponding cinnamic acid derivative.

    Hydrogenation: The double bond in the cinnamic acid derivative is then hydrogenated using a catalyst like palladium on carbon (Pd/C) under hydrogen gas to yield this compound.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the aldol condensation and hydrogenation steps to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: 3-(2-Methoxy-3-oxo-phenyl)propanoic acid.

    Reduction: 3-(2-Hydroxy-3-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology:

    Antioxidant Properties: Exhibits antioxidant activity, making it useful in studies related to oxidative stress and cellular damage.

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, which could be relevant in drug development.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Drug Delivery: Studied as a component in drug delivery systems due to its ability to interact with biological membranes.

Industry:

    Polymer Production: Used in the synthesis of polymers with specific functional properties.

    Cosmetics: Incorporated into cosmetic formulations for its antioxidant properties.

Mechanism of Action

The mechanism by which 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid exerts its effects involves several molecular targets and pathways:

    Antioxidant Activity: The hydroxy and methoxy groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.

    Signal Transduction: It may modulate signal transduction pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

    Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, known for its antioxidant and anti-inflammatory properties.

    Cinnamic Acid: 3-Phenylpropanoic acid, a precursor in the synthesis of various aromatic compounds.

    Vanillic Acid: 4-Hydroxy-3-methoxybenzoic acid, used in flavoring and as an intermediate in the synthesis of pharmaceuticals.

Uniqueness: 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid is unique due to the specific positioning of its hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with biological targets and distinct pathways in chemical synthesis.

Properties

IUPAC Name

3-(2-hydroxy-3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-8-4-2-3-7(10(8)13)5-6-9(11)12/h2-4,13H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZJAJLWHZFNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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